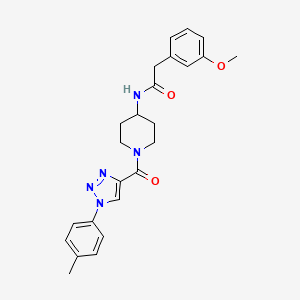![molecular formula C13H15N3O2 B2856599 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid CAS No. 1006466-28-9](/img/structure/B2856599.png)
4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety through an amino-methyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid typically involves the reaction of (1,5-dimethyl-1H-pyrazol-4-yl)methanol with 4-aminobenzoic acid in the presence of a suitable solvent like acetonitrile. The reaction mixture is stirred at room temperature for several days, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds and coordination complexes.
Material Science: The compound can be used in the development of new materials with specific properties, such as coordination polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The benzoic acid moiety can also participate in various binding interactions, contributing to the compound’s overall biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound is structurally similar but lacks the amino-methyl linkage.
1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene: Another related compound with two pyrazole rings attached to a benzene core.
Uniqueness
4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is unique due to its specific structural features, such as the amino-methyl linkage connecting the pyrazole ring to the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
4-[(1,5-dimethylpyrazol-4-yl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-11(8-15-16(9)2)7-14-12-5-3-10(4-6-12)13(17)18/h3-6,8,14H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWSSQTXGUKAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-fluorophenyl)methyl]-3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2856516.png)

![3-(Furan-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2856520.png)






![4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2856530.png)




